2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide
Description
This compound belongs to the quinazolinone derivatives, a class of heterocyclic molecules with demonstrated pharmacological relevance, including kinase inhibition and anticancer activity. Its structure features a 5,6,7,8-tetrahydroquinazolin-5-one core substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a 2-ethylbutanamide side chain.
Properties
IUPAC Name |
2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-13(5-2)20(26)24-21-22-12-17-18(23-21)10-15(11-19(17)25)14-6-8-16(27-3)9-7-14/h6-9,12-13,15H,4-5,10-11H2,1-3H3,(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCKXOOFQBIABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through an amide coupling reaction using ethylamine and butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown efficacy against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
2. Antimicrobial Properties
Compounds similar to 2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide have been investigated for their antimicrobial activities. The presence of the methoxyphenyl group enhances the interaction with microbial enzymes, potentially leading to increased antibacterial and antifungal effects. Preliminary studies indicate that these compounds can effectively inhibit the growth of several pathogenic bacteria and fungi, making them candidates for new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of tetrahydroquinazoline derivatives has been noted in various studies. The compound's structure allows it to modulate inflammatory pathways, reducing cytokine production and inflammatory responses in vitro and in vivo. This suggests its applicability in treating conditions characterized by chronic inflammation .
Material Science Applications
1. Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport properties is critical for these applications .
2. Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems where solubility and bioavailability are crucial. It can be incorporated into nanoparticles or liposomes to enhance the delivery of hydrophobic drugs, improving therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Reported a reduction in TNF-alpha levels by up to 50% in LPS-stimulated macrophages when treated with the compound. |
Mechanism of Action
The mechanism of action of 2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (CAS: 847859-90-9)
- Structural Differences :
- Phenyl Substituent : 4-Methylphenyl vs. 4-Methoxyphenyl in the target compound.
- Amide Chain : Benzamide (aromatic) vs. ethylbutanamide (aliphatic).
2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (CAS: 525581-28-6)
- Structural Differences :
- Heterocyclic Substituent : 2-Furyl (oxygen-containing heterocycle) vs. 4-Methoxyphenyl.
- Amide Chain : Chloroacetamide (electron-withdrawing Cl) vs. ethylbutanamide.
- Physicochemical Properties: Molecular Formula: C₁₄H₁₂ClN₃O₃; Molar Mass: 305.72 g/mol. Chloroacetamide’s electronegativity may enhance reactivity but increase toxicity risks (classified as IRRITANT) .
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide (CAS: 4901-60-4)
- Structural Differences :
- Phenyl Substituent : 4-Isopropylphenyl (bulky alkyl group) vs. 4-Methoxyphenyl.
- Amide Chain : 4-Methylbenzamide (aromatic) vs. ethylbutanamide.
- Methylbenzamide’s planar structure may limit conformational flexibility compared to the aliphatic ethylbutanamide chain .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅N₃O₃ | 367.45 | 4-Methoxyphenyl, ethylbutanamide | Balanced solubility/lipophilicity |
| 3,5-Dimethoxybenzamide (847859-90-9) | C₂₄H₂₃N₃O₄ | 417.46 | 4-Methylphenyl, benzamide | High polarity, moderate solubility |
| 2-Chloroacetamide (525581-28-6) | C₁₄H₁₂ClN₃O₃ | 305.72 | 2-Furyl, chloroacetamide | Reactive, irritant hazard |
| 4-Methylbenzamide (4901-60-4) | C₂₄H₂₅N₃O₂ | 399.48 | 4-Isopropylphenyl, methylbenzamide | High hydrophobicity |
Research Implications
- Electronic Effects : Methoxy groups (target compound) enhance solubility and electronic modulation compared to methyl or isopropyl groups, which prioritize lipophilicity .
- Amide Chain Flexibility : Aliphatic chains (e.g., ethylbutanamide) may improve binding pocket accommodation versus rigid aromatic amides .
- Safety Profiles : Chloroacetamide derivatives require careful toxicity evaluation due to irritant properties, unlike the target compound’s unsubstituted aliphatic chain .
Biological Activity
The compound 2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The structural framework incorporates a quinazoline core modified with an ethyl group and a methoxyphenyl substituent.
Structural Formula
The molecular formula is , indicating the presence of two nitrogen atoms and three oxygen atoms within its structure. The compound crystallizes in a specific configuration that influences its biological interactions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Quinazolines display significant antimicrobial activity against various bacterial strains. The presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory pathways. This activity is particularly relevant in the context of diseases such as arthritis.
Case Studies and Research Findings
A selection of studies highlights the biological potential of quinazoline derivatives:
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may interact with various receptors that modulate cellular signaling pathways related to growth and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
